molecular formula C4H2Br3N3 B1287563 3,5,6-Tribromopyrazin-2-amine CAS No. 66490-61-7

3,5,6-Tribromopyrazin-2-amine

Cat. No.: B1287563
CAS No.: 66490-61-7
M. Wt: 331.79 g/mol
InChI Key: CPWUMNABPMFCEZ-UHFFFAOYSA-N
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Description

3,5,6-Tribromopyrazin-2-amine is a brominated derivative of pyrazine, a nitrogen-containing heterocyclic compound

Scientific Research Applications

3,5,6-Tribromopyrazin-2-amine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.

    Material Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

    Industrial Applications: It is used in the synthesis of agrochemicals and other specialty chemicals.

Safety and Hazards

The safety information for 3,5,6-Tribromopyrazin-2-amine indicates that it has the GHS07 pictogram, with the signal word "Warning" . The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5,6-Tribromopyrazin-2-amine typically involves the bromination of pyrazin-2-amine. One common method is the direct bromination using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

3,5,6-Tribromopyrazin-2-amine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura cross-coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium amide or potassium thiolate in polar solvents.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and boronic acids in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield a corresponding aminopyrazine derivative.

Mechanism of Action

The mechanism of action of 3,5,6-Tribromopyrazin-2-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atoms can enhance the compound’s binding affinity and specificity towards its molecular targets, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dibromopyrazin-2-amine: Lacks one bromine atom compared to 3,5,6-Tribromopyrazin-2-amine, resulting in different reactivity and applications.

    3,6-Dibromopyrazin-2-amine: Another dibrominated derivative with distinct chemical properties.

    2-Amino-5-bromopyridine: A brominated pyridine derivative with different structural and electronic characteristics.

Uniqueness

This compound is unique due to the presence of three bromine atoms, which significantly influence its chemical reactivity and potential applications. The specific positioning of the bromine atoms on the pyrazine ring allows for selective functionalization and the formation of complex molecules with desired properties.

Properties

IUPAC Name

3,5,6-tribromopyrazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2Br3N3/c5-1-2(6)10-4(8)3(7)9-1/h(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPWUMNABPMFCEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(N=C(C(=N1)Br)Br)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2Br3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80606226
Record name 3,5,6-Tribromopyrazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80606226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66490-61-7
Record name 3,5,6-Tribromopyrazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80606226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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